2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
2-Methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C9H12N2O, is characterized by a fused benzene and pyrimidine ring system, making it a versatile scaffold for various chemical modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions . Another method includes the use of microwave-assisted reactions, which have been shown to enhance reaction rates and yields . Metal-catalyzed reactions, such as those involving palladium or copper catalysts, are also employed to facilitate the formation of the quinazoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Phase-transfer catalysis and ultrasound-promoted reactions are often utilized to improve efficiency and reduce reaction times . The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazolinones to their corresponding tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include a wide range of substituted quinazolinones and tetrahydroquinazolines, which exhibit diverse biological activities .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one stands out due to its unique combination of a methyl group and a tetrahydroquinazoline core. This structural feature enhances its biological activity and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZNQGBUFZFKPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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